Hydrazinecarbothioamide, 2-[(2,6-dichlorophenyl)methylene]-, (E)-
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Overview
Description
Hydrazinecarbothioamide, 2-[(2,6-dichlorophenyl)methylene]-, (E)- is a chemical compound with the molecular formula C8H7Cl2N3S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a hydrazinecarbothioamide group attached to a 2,6-dichlorophenyl ring through a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hydrazinecarbothioamide, 2-[(2,6-dichlorophenyl)methylene]-, (E)- typically involves the reaction of 2,6-dichlorobenzaldehyde with thiosemicarbazide. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: Hydrazinecarbothioamide, 2-[(2,6-dichlorophenyl)methylene]-, (E)- can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: This compound can be reduced to form hydrazine derivatives.
Substitution: It can participate in substitution reactions, where the hydrazinecarbothioamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be employed under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Hydrazinecarbothioamide, 2-[(2,6-dichlorophenyl)methylene]-, (E)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Hydrazinecarbothioamide, 2-[(2,6-dichlorophenyl)methylene]-, (E)- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- Hydrazinecarbothioamide
- 2,6-Dichlorobenzaldehyde thiosemicarbazone
- 2-[(2,6-Dichlorophenyl)methylene]hydrazinecarboximidothioic acid
Comparison: Hydrazinecarbothioamide, 2-[(2,6-dichlorophenyl)methylene]-, (E)- is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar
Properties
IUPAC Name |
[(Z)-(2,6-dichlorophenyl)methylideneamino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2N3S/c9-6-2-1-3-7(10)5(6)4-12-13-8(11)14/h1-4H,(H3,11,13,14)/b12-4- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTQZQFPOKSWPZ-QCDXTXTGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC(=S)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N\NC(=S)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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